molecular formula C8H13NaO2S2 B022775 Sodium thioctate CAS No. 2319-84-8

Sodium thioctate

Cat. No. B022775
CAS RN: 2319-84-8
M. Wt: 228.3 g/mol
InChI Key: UUDFBRWLHZIIQX-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium compounds involving sulfur generally employs methods such as reactions in melts starting from elemental reactants or solid-state routes. For example, mixed sodium thio/oxo orthovanadates were synthesized via reactions in the melt from vanadium, sodium, sodium sulfide, sodium oxide, and sulfur (Schnabel & Röhr, 2005). Such methodologies could be adapted for sodium thioctate synthesis.

Molecular Structure Analysis

The molecular structure of sulfur-containing sodium compounds can exhibit diverse coordination geometries and bonding environments. For instance, sodium hydro(isothiocyanato)borates show various coordination modes of the sodium ion, influenced by the ligand environment (Nöth & Warchhold, 2004). These structural principles can be applied to understand the molecular structure of sodium thioctate.

Chemical Reactions and Properties

Sulfur-containing sodium compounds participate in a range of chemical reactions, including radical-radical coupling and photocatalytic cycles. For example, sodium sulfide promotes thiophene annulations, useful in synthesizing organic semiconducting materials (Nakano & Takimiya, 2017). These reactions highlight the reactivity and potential applications of sodium thioctate in various chemical transformations.

Physical Properties Analysis

The physical properties of sodium sulfur-containing compounds, such as crystal color and phase transitions, are influenced by their composition and structure. For instance, the synthesis and structural analysis of sodium thioantimonate solid electrolytes revealed phase transitions affecting electrochemical performance (Wen et al., 2023). These findings could provide insights into the physical properties of sodium thioctate.

Chemical Properties Analysis

Sodium compounds with sulfur-containing ligands exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, and the ability to form various types of bonds. The chameleonic capacity of sulfur-containing ligands in coordination chemistry suggests the potential versatility of sodium thioctate in forming diverse chemical species (Teixidor et al., 2003).

Scientific Research Applications

1. Hierarchical Self-Assembly of Sodium Thioctate

  • Summary of Application: Sodium thioctate, a small molecule of biological origin, can be directed into a highly ordered supramolecular layered network through a process known as hierarchical self-assembly . This process is significant in both biological systems and artificial supramolecular systems .
  • Methods of Application: The hierarchical self-assembly of sodium thioctate is achieved by combining the unique dynamic covalent ring-opening-polymerization of sodium thioctate and an evaporation-induced interfacial confinement effect . This directs the dynamic supramolecular self-assembly of this simple small molecule in a scheduled hierarchical pathway .
  • Results or Outcomes: The resulting supramolecular layers are found to be able to bind water molecules as structural water, which works as an interlayer lubricant to modulate the material properties, such as mechanical performance, self-healing capability, and actuating function . The highly dynamic polymeric network can be degraded into monomers and reformed by a water-mediated route, exhibiting full recyclability in a facile, mild, and environmentally friendly way .

2. Antioxidant Properties

  • Summary of Application: Sodium thioctate has been studied for its antioxidant activity. It can directly scavenge free radicals and regenerate other antioxidants like vitamin C and glutathione, potentially protecting cells from oxidative damage.
  • Methods of Application: The antioxidant properties of sodium thioctate are inherent to the molecule and do not require a specific method of application.
  • Results or Outcomes: The antioxidant activity of sodium thioctate can potentially protect cells from oxidative damage.

3. Chemical Synthesis

  • Summary of Application: Sodium thioctate is used in chemical synthesis, particularly in the conversion of alkyl halides into the corresponding alkylthiocyanates .
  • Methods of Application: Sodium thioctate is employed to convert alkyl halides into the corresponding alkylthiocyanates . Closely related reagents include ammonium thiocyanate and potassium thiocyanate, which has twice the solubility in water .
  • Results or Outcomes: The outcome of this application is the successful conversion of alkyl halides into alkylthiocyanates .

4. Test for Fe3+ Ions

  • Summary of Application: Sodium thioctate is commonly used in the laboratory as a test for the presence of Fe3+ ions .
  • Methods of Application: The method involves adding a solution of sodium thioctate to a solution suspected of containing Fe3+ ions . If Fe3+ ions are present, they will react with the thiocyanate ions to form a blood-red complex .
  • Results or Outcomes: The formation of a blood-red complex indicates the presence of Fe3+ ions .

5. Precursor for Synthesis of Pharmaceuticals

  • Summary of Application: Sodium thioctate is used as a precursor for the synthesis of pharmaceuticals .
  • Methods of Application: The specific methods of application can vary widely depending on the particular pharmaceutical being synthesized .
  • Results or Outcomes: The outcome of this application is the successful synthesis of various pharmaceuticals .

6. Test for Fe3+ Ions

  • Summary of Application: Sodium thioctate is commonly used in the laboratory as a test for the presence of Fe3+ ions .
  • Methods of Application: The method involves adding a solution of sodium thioctate to a solution suspected of containing Fe3+ ions . If Fe3+ ions are present, they will react with the thiocyanate ions to form a blood-red complex .
  • Results or Outcomes: The formation of a blood-red complex indicates the presence of Fe3+ ions .

Safety And Hazards

Sodium thioctate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

sodium;5-(dithiolan-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDFBRWLHZIIQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945870
Record name Sodium 5-(1,2-dithiolan-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium thioctate

CAS RN

2319-84-8
Record name Thioctic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-(1,2-dithiolan-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dithiolane-3-pentanoic acid, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM THIOCTATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Q Zhang, YX Deng, HX Luo, CY Shi… - Journal of the …, 2019 - ACS Publications
… Here we disclose a strategy that directs the hierarchical self-assembly of sodium thioctate, a … By combining the unique dynamic covalent ring-opening-polymerization of sodium thioctate …
Number of citations: 183 pubs.acs.org
X Ma, Y Xue, L Dai, A Urbas, Q Li - European Journal of …, 2013 - Wiley Online Library
… The resulting GNRs decorated with both cucurbit[7]uril-based pseudorotaxane disulfide and sodium thioctate on their entire surface through covalent S–Au linkages are water-soluble …
J Cui, X Su, B Jiao, Y Liao, W **ang, Y Fang - European Polymer Journal, 2022 - Elsevier
… [29] Based on the natural amphiphilic structure of TA molecule, Zhang et al. deport-ed the carboxyl groups of TA and obtained sodium thioctate (TA-Na) with a high-water solubility (…
Number of citations: 3 www.sciencedirect.com
M Tsukamura - Pneumonologie, 1970 - Springer
… Sodium thioctate increased the colouring of scotochromogens in old cultures. 7. … Sodium thioctate added to egg media to final concentrations of 0.1 mg/ml or of 0.2 mg/ml increased the …
Number of citations: 7 link.springer.com
SW Zhou, F Tong, M Chen, R Gu, CY Shi… - Angewandte …, 2022 - Wiley Online Library
… Our group reported that lipoic acid reacted with a base to form sodium thioctate in aqueous media. Electrostatic interactions were realized between sodium thioctate molecules …
Number of citations: 11 onlinelibrary.wiley.com
W **ong, H Lu - Science China Chemistry, 2023 - Springer
… [146,147] took an elegant pre-organization approach before the ROP of the amphiphilic sodium thioctate, which … During the aqueous ROP, the sodium thioctate first assembled into a …
Number of citations: 3 link.springer.com
M Tsukamura, S Tsukamura… - Japanese Journal of …, 1967 - Wiley Online Library
… Seven tests were added; tolerance to 0.25 mg/ml 8-azaguanine [19], resistance to 0.1 mg/ml and to 0.2 mg/ml sodium thioctate (unpublished), resistance to 0.2% sodium p-aminosalicy…
Number of citations: 15 onlinelibrary.wiley.com
J Zhu, S Zhao, J Luo, W Niu, JT Damron… - CCS …, 2023 - chinesechemsoc.org
… As an alternative approach, the deprotonated TA monomer, sodium thioctate (ST), was reported to self-organize and ring-opening polymerize during water evaporation process in a …
Number of citations: 6 www.chinesechemsoc.org
JS Han, YL Kim, HJ Yu, JM Park, Y Kim, SY Park… - Antioxidants, 2022 - mdpi.com
… In the IT-ALA group, mice were administered 0.75 mg sodium thioctate (#2319-84-8, Santa Cruz Biotechnology, Santa Cruz, CA, USA) diluted in 10 µL of 1x phosphate-buffered saline (…
Number of citations: 1 www.mdpi.com
Y Wang, Y Zhang, Z Zhang, T Li, J Jiang, X Zhang… - ACS …, 2022 - ACS Publications
… of GO, sodium thioctate, and … sodium thioctate, a characteristic absorbance at 330 nm is observed, which is attributed to the five-membered ring. (41) In comparison with sodium thioctate…
Number of citations: 15 pubs.acs.org

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